molecular formula C8H9ClZn B1588192 Chlorozinc(1+);1-methanidyl-2-methylbenzene CAS No. 312693-19-9

Chlorozinc(1+);1-methanidyl-2-methylbenzene

Cat. No. B1588192
M. Wt: 206 g/mol
InChI Key: JMGVRUXTFONBAT-UHFFFAOYSA-M
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Description

Molecular Structure Analysis

The molecular formula of Chlorozinc(1+);1-methanidyl-2-methylbenzene is C8H9ClZn . The molecular weight is approximately 206 g/mol.

Scientific Research Applications

Catalytic Processes and Reaction Mechanisms

  • Ring-opening of Tetrahydrofuran: Organozinc compounds, including those derived from xylidene (a derivative of 2-methylbenzene), have been used to catalyze the ring-opening of tetrahydrofuran (THF) in the presence of PCl3, showcasing the potential for synthesizing complex organic compounds through catalytic processes (Albers, Edwards, & Newman, 2013).
  • Interactions with Perfluoroaromatic Compounds: Research on organozinc reactions with perfluoroaromatic compounds has highlighted unusual interactions leading to the formation of N,N-dimethylbis(perfluoroaryl)methylamines, demonstrating the versatility of organozinc compounds in organic synthesis (Vinogradov, Krasnov, & Platonov, 2008).
  • Reactivity of Free Chlorine Constituents: Studies have explored the reactivity of chlorine constituents towards aromatic ethers, providing insights into disinfection byproducts formation and their mechanisms, relevant to both environmental science and chemical engineering (Sivey & Roberts, 2012).

Synthesis and Biological Activity

  • Synthesis of Schiff-base Zn(II) Complex: A study reported the synthesis and biological activity of a Schiff-base Zn(II) complex, showing significant bactericidal and cytotoxic activity. This complex was synthesized from components including chlorozinc(II) and has potential applications in medicinal chemistry (Shi, Mao, Yang, & Zhu, 2009).
  • Aromatic Structure on Methanogenesis Inhibition: Research on the inhibition of acetoclastic methanogenesis by aromatic compounds, including chlorobenzene and methoxybenzene, has provided valuable information on the treatment of industrial effluents and environmental biotechnology (Sierra-Alvarez & Lettinga, 2004).

Safety And Hazards

While specific safety and hazard information for Chlorozinc(1+);1-methanidyl-2-methylbenzene is not available, similar compounds such as 1-Chloromethylbenzene are known to be toxic and have a strong stimulating effect on the mucosa .

properties

IUPAC Name

chlorozinc(1+);1-methanidyl-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.ClH.Zn/c1-7-5-3-4-6-8(7)2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGVRUXTFONBAT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1[CH2-].Cl[Zn+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401679
Record name 2-Methylbenzylzinc chloride solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorozinc(1+);1-methanidyl-2-methylbenzene

CAS RN

312693-19-9
Record name 2-Methylbenzylzinc chloride solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorozinc(1+);1-methanidyl-2-methylbenzene
Reactant of Route 2
Chlorozinc(1+);1-methanidyl-2-methylbenzene
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Chlorozinc(1+);1-methanidyl-2-methylbenzene
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Chlorozinc(1+);1-methanidyl-2-methylbenzene
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Chlorozinc(1+);1-methanidyl-2-methylbenzene
Reactant of Route 6
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